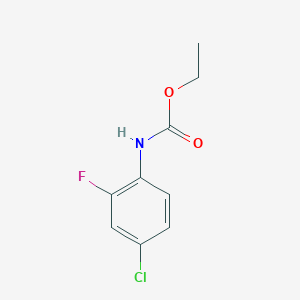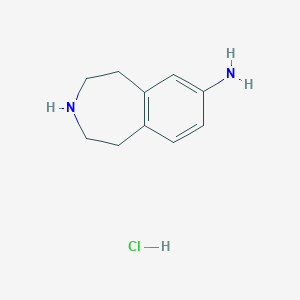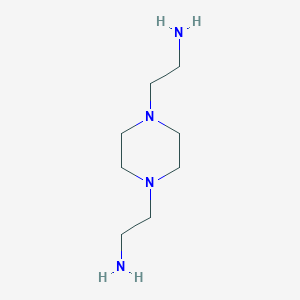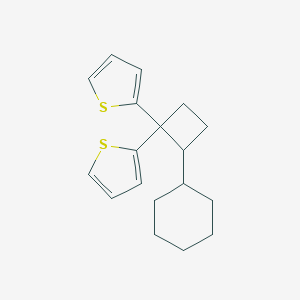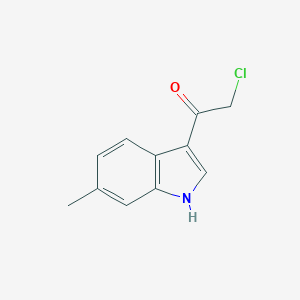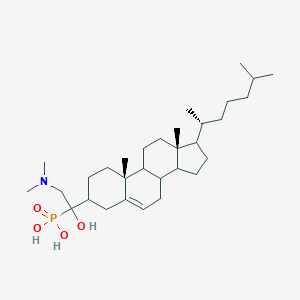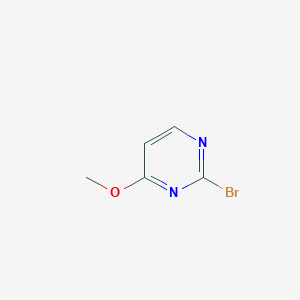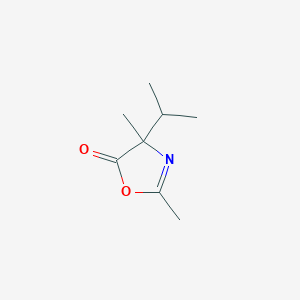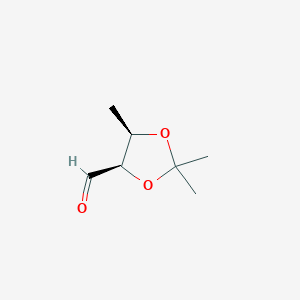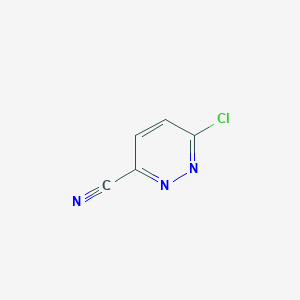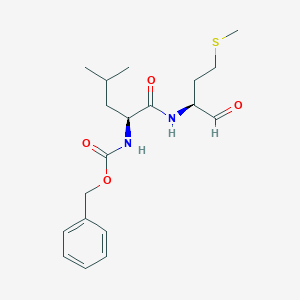
Benzyloxycarbonyl-leucyl-methionine-H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyloxycarbonyl-leucyl-methionine-H, commonly known as Z-LM-H, is a dipeptide that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. Z-LM-H is a synthetic compound that is composed of two amino acids, leucine and methionine, and is commonly used in the study of proteases and their inhibitors.
作用機序
Z-LM-H inhibits proteases by binding to their active sites and blocking their catalytic activity. The benzyl group of Z-LM-H interacts with the hydrophobic pocket of the active site, while the leucine and methionine residues interact with the catalytic residues of the protease. This interaction results in the formation of a stable complex between Z-LM-H and the protease, which prevents the protease from hydrolyzing peptide bonds.
生化学的および生理学的効果
Z-LM-H has been shown to have various biochemical and physiological effects. Inhibition of cathepsin B by Z-LM-H has been shown to reduce tumor growth and metastasis in animal models of cancer. Z-LM-H has also been shown to reduce muscle degeneration in animal models of muscular dystrophy by inhibiting calpain activity. In addition, Z-LM-H has been shown to reduce apoptosis in animal models of neurodegenerative diseases by inhibiting caspase activity.
実験室実験の利点と制限
Z-LM-H is a potent and specific inhibitor of proteases, making it a valuable tool for studying protease function and inhibition. However, Z-LM-H has some limitations in lab experiments. It is a synthetic compound that may not accurately reflect the behavior of natural protease inhibitors. In addition, Z-LM-H may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of Z-LM-H. One area of research is the development of new protease inhibitors based on the structure of Z-LM-H. This can lead to the discovery of more potent and specific inhibitors that can be used in the treatment of various diseases. Another area of research is the study of the physiological and pathological roles of proteases and their inhibitors. This can lead to a better understanding of the molecular mechanisms underlying various diseases and the development of new therapeutic strategies.
合成法
Z-LM-H is synthesized through a series of chemical reactions that involve the protection and deprotection of amino groups. The synthesis process begins with the protection of the amino group of leucine with a benzyl group, which is then followed by the coupling of leucine with methionine. The peptide bond between the two amino acids is formed using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the removal of the benzyl group from the amino group of leucine using hydrogenation or catalytic hydrogenolysis.
科学的研究の応用
Z-LM-H is commonly used in the study of proteases and their inhibitors. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. They play a crucial role in various biological processes such as digestion, blood coagulation, and immune response. However, uncontrolled protease activity can lead to pathological conditions such as cancer, inflammation, and neurodegenerative diseases.
Z-LM-H is a potent inhibitor of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins and is implicated in cancer progression and metastasis. Z-LM-H has also been shown to inhibit other proteases such as calpain, a calcium-dependent protease that is involved in muscle degeneration, and caspase, a protease that is involved in apoptosis or programmed cell death.
特性
CAS番号 |
117611-43-5 |
|---|---|
製品名 |
Benzyloxycarbonyl-leucyl-methionine-H |
分子式 |
C19H28N2O4S |
分子量 |
380.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C19H28N2O4S/c1-14(2)11-17(18(23)20-16(12-22)9-10-26-3)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,12,14,16-17H,9-11,13H2,1-3H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1 |
InChIキー |
RXCRNUBYZRKEGC-IRXDYDNUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
その他のCAS番号 |
117611-43-5 |
同義語 |
enzyloxycarbonyl-leucyl-methionine-H Z-Leu-Met-H |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



